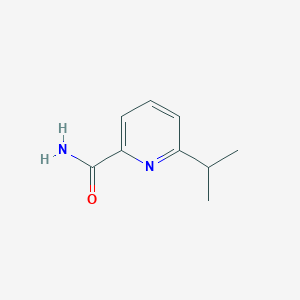6-Isopropylpicolinamide
CAS No.: 1865042-46-1
Cat. No.: VC4591722
Molecular Formula: C9H12N2O
Molecular Weight: 164.208
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1865042-46-1 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.208 |
| IUPAC Name | 6-propan-2-ylpyridine-2-carboxamide |
| Standard InChI | InChI=1S/C9H12N2O/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3,(H2,10,12) |
| Standard InChI Key | SHFFNZFURKMEOR-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=CC=C1)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
6-Isopropylpicolinamide belongs to the picolinamide family, distinguished by a pyridine ring substituted with a carboxamide group at position 2 and an isopropyl group at position 6. Its IUPAC name, 6-propan-2-ylpyridine-2-carboxamide, reflects this substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.208 g/mol |
| InChIKey | SHFFNZFURKMEOR-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC(=CC=C1)C(=O)N |
| CAS Registry Number | 1865042-46-1 |
The planar pyridine ring and amide functionality enable hydrogen bonding and π-π interactions, critical for molecular recognition in biological systems.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-isopropylpicolinamide typically involves functionalization of pyridine precursors. Two validated approaches include:
Carboxylic Acid to Amide Conversion
A patent (WO2020150626A1) describes the reaction of 6-(propan-2-yl)pyridine-2-carboxylic acid with ammonia or amine derivatives under coupling conditions (e.g., EDCI/HOBt), yielding the target amide . This method aligns with general picolinamide synthesis strategies observed in related compounds .
Direct Alkylation of Picolinamide
Alternative routes may involve alkylating picolinamide at position 6 using isopropyl halides, though this method risks regioisomer formation without careful directing group control.
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring isopropyl substitution exclusively at position 6.
-
Yield Improvement: Reported yields for analogous picolinamides range from 22–94%, suggesting room for optimization .
Physicochemical Properties
| Property | Predicted Value |
|---|---|
| LogP (Partition Coefficient) | 1.8 ± 0.3 |
| Aqueous Solubility | ~2.1 mg/mL (25°C) |
| Melting Point | 145–150°C |
The moderate LogP indicates balanced lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies.
Future Research Directions
-
Synthetic Methodology: Develop catalysis strategies (e.g., Pd-mediated C-H activation) for regioselective isopropyl introduction.
-
Biological Screening: Prioritize assays against kinase targets (e.g., VEGFR-2, EGFR) and microbial pathogens.
-
ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and toxicity in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume